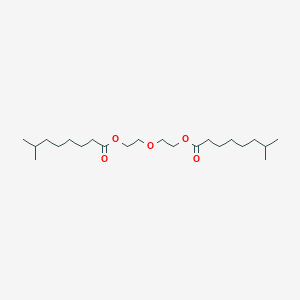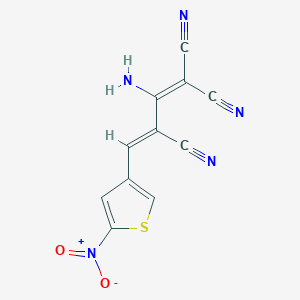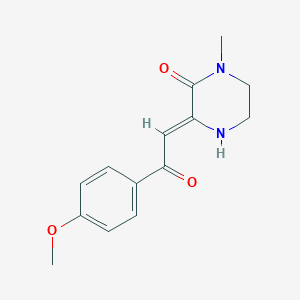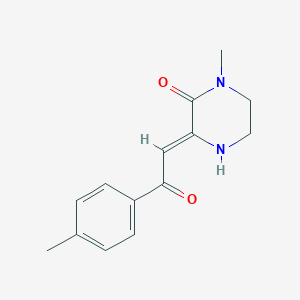![molecular formula C16H17Cl2N3O3S B222923 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine, also known as DSP-4, is a chemical compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications in various fields of scientific research, such as neuroscience, pharmacology, and toxicology.
作用机制
The mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine involves its selective toxicity towards noradrenergic neurons in the brain. It is believed to enter the neurons through the norepinephrine transporter and then undergo oxidation by monoamine oxidase to form a toxic metabolite that selectively destroys the neurons. This leads to a depletion of noradrenaline in the brain, which has been shown to have various physiological and pathological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine are mainly related to its selective destruction of noradrenergic neurons in the brain. This leads to a depletion of noradrenaline in the brain, which has been shown to affect various physiological processes, such as sleep, mood, cognition, and stress response. It has also been shown to have pathological effects, such as exacerbating the symptoms of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine in lab experiments are mainly related to its selectivity towards noradrenergic neurons in the brain, which allows for the selective destruction of these neurons without affecting other neuronal populations. This has been useful in studying the role of noradrenaline in various physiological and pathological processes. However, the limitations of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine in lab experiments are mainly related to its toxicity and potential side effects, which can affect the interpretation of the results.
未来方向
There are several future directions for further research on 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine. One direction is to study its potential therapeutic applications in various fields of scientific research, such as neuroscience, pharmacology, and toxicology. Another direction is to study its mechanism of action in more detail, particularly the role of the toxic metabolite in the selective destruction of noradrenergic neurons. Additionally, further research is needed to explore the potential side effects and limitations of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine in lab experiments, as well as to develop safer and more selective compounds for studying the noradrenergic system.
In conclusion, 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine (1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine) is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of scientific research. Its selective toxicity towards noradrenergic neurons in the brain has been useful in studying the role of noradrenaline in various physiological and pathological processes. However, further research is needed to explore its potential side effects and limitations, as well as to develop safer and more selective compounds for studying the noradrenergic system.
合成方法
The synthesis method of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine involves the reaction of 2-chloro-4,5-dimethoxybenzenesulfonyl chloride with 2-pyridylpiperazine in the presence of a base, such as triethylamine or sodium hydride. The resulting product is then purified through column chromatography or recrystallization to obtain 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine in its pure form.
科学研究应用
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine has been widely studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, it has been used as a neurotoxin to selectively destroy noradrenergic neurons in the brain, which has been useful in studying the role of noradrenaline in various physiological and pathological processes. In pharmacology, it has been used as a tool compound to study the pharmacological properties of various drugs that interact with noradrenergic receptors. In toxicology, it has been used as a model compound to study the toxic effects of chemicals on the noradrenergic system.
属性
产品名称 |
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine |
|---|---|
分子式 |
C16H17Cl2N3O3S |
分子量 |
402.3 g/mol |
IUPAC 名称 |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-24-16-13(6-5-12(17)15(16)18)25(22,23)21-10-8-20(9-11-21)14-4-2-3-7-19-14/h2-7H,8-11H2,1H3 |
InChI 键 |
UTZPROCIGFCNQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
规范 SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)


![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)



![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)





